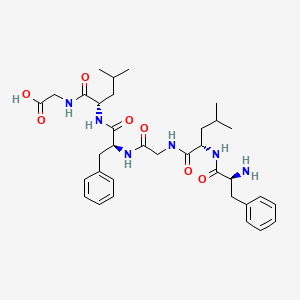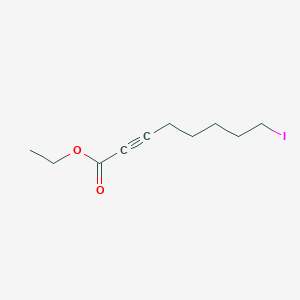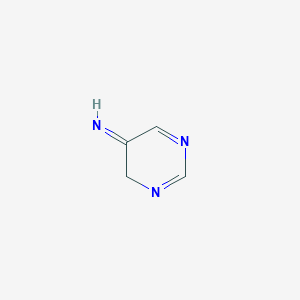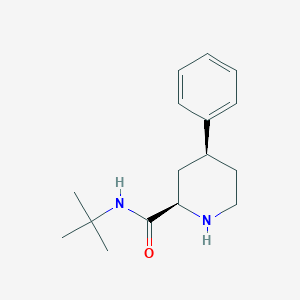
4',7-Dihydroxy-3'-methoxyisoflavan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’,7-Dihydroxy-3’-methoxyisoflavan is a member of the class of organic compounds known as 3’-o-methylated isoflavonoids. These compounds are characterized by the presence of methoxy groups attached to the C3’ atom of the isoflavonoid backbone. Isoflavonoids are natural products derived from 3-phenylchromen-4-one .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’,7-Dihydroxy-3’-methoxyisoflavan typically involves the use of various organic reactions to introduce the hydroxy and methoxy groups at the desired positions on the isoflavonoid backbone. One common method involves the use of methylation reactions to introduce the methoxy group at the C3’ position, followed by hydroxylation reactions to introduce the hydroxy groups at the C4’ and C7 positions .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
4’,7-Dihydroxy-3’-methoxyisoflavan can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Substitution: The methoxy and hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce reduced isoflavonoid derivatives .
Applications De Recherche Scientifique
4’,7-Dihydroxy-3’-methoxyisoflavan has various scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of isoflavonoids.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases, such as cancer and cardiovascular diseases.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of 4’,7-Dihydroxy-3’-methoxyisoflavan involves its interaction with various molecular targets and pathways. The compound may exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.
Signal Transduction Modulation: Modulating signaling pathways that regulate cell growth, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4’,7-Dihydroxy-3’-methoxyisoflavan include:
- 7,2’-Dihydroxy-3’,4’-dimethoxyisoflavan
- 7,4’-Dihydroxy-3’-methoxyisoflavan
- 7,3’-Dihydroxy-4’-methoxyisoflavan .
Uniqueness
4’,7-Dihydroxy-3’-methoxyisoflavan is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups at specific positions on the isoflavonoid backbone contributes to its unique reactivity and potential therapeutic effects .
Propriétés
Numéro CAS |
202345-78-6 |
|---|---|
Formule moléculaire |
C16H16O4 |
Poids moléculaire |
272.29 g/mol |
Nom IUPAC |
3-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C16H16O4/c1-19-16-7-10(3-5-14(16)18)12-6-11-2-4-13(17)8-15(11)20-9-12/h2-5,7-8,12,17-18H,6,9H2,1H3 |
Clé InChI |
BMADVHDZKAZTNF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C2CC3=C(C=C(C=C3)O)OC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(Chloromethoxy)methyl]bicyclo[2.2.1]heptane](/img/structure/B12566054.png)

![1,2-Dimethyl-7,7-diphenyl-1,7-dihydropyrano[3,2-e]benzimidazole](/img/structure/B12566062.png)
![1,3-Benzenedicarboxamide, N,N'-bis[3-(diethylamino)propyl]-5-nitro-](/img/structure/B12566068.png)
![N,N-Diethyl-3-[2-(trimethylsilyl)ethenyl]non-2-enamide](/img/structure/B12566079.png)

![8-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B12566088.png)



![N-[1-(4-Methylphenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B12566116.png)

